
N-Heptadec-2-enoyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptadec-2-enoyl-L-tyrosine is a compound with the IUPAC name (2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a heptadec-2-enoyl group attached to the amino group of L-tyrosine, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with heptadec-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete acylation
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic synthesis using lipases or other acyltransferases. These biocatalysts can offer higher specificity and yield under milder conditions compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Heptadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The double bond in the heptadec-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of saturated N-heptadecyl-L-tyrosine.
Substitution: Formation of various substituted tyrosine derivatives.
Scientific Research Applications
N-Heptadec-2-enoyl-L-tyrosine has several scientific research applications across various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying acylation reactions.
Biology: Investigated for its role in modulating enzyme activities and as a potential ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations for its potential skin benefits.
Mechanism of Action
The mechanism of action of N-Heptadec-2-enoyl-L-tyrosine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as tyrosine kinases and receptors involved in signal transduction pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and potential regulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-Heptadec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Heptadec-2-enoyl-L-serine: Similar structure but with serine instead of tyrosine.
Uniqueness
N-Heptadec-2-enoyl-L-tyrosine is unique due to the presence of the hydroxyl group on the tyrosine moiety, which imparts additional reactivity and potential biological activity compared to its analogs. This hydroxyl group allows for further functionalization and interaction with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
825637-89-6 |
|---|---|
Molecular Formula |
C26H41NO4 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(2S)-2-(heptadec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h15-20,24,28H,2-14,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChI Key |
OXIQOGSUFDGBCB-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


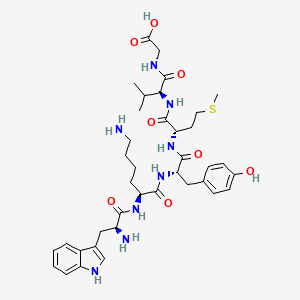
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
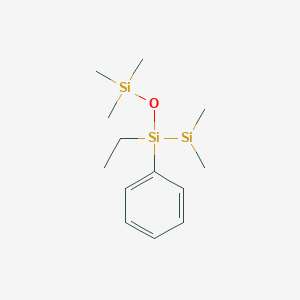
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
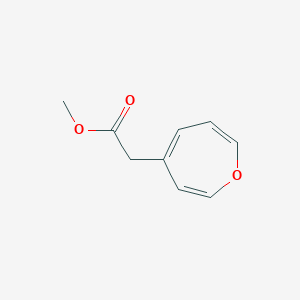
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)


![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
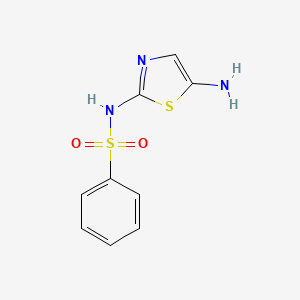
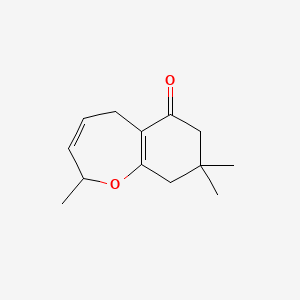
![2-[6-(2-Acetylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217196.png)
